molecular formula C10H20N2O2 B6306734 t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate CAS No. 2102408-75-1

t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate

Cat. No.: B6306734
CAS No.: 2102408-75-1
M. Wt: 200.28 g/mol
InChI Key: KHJAQTONQACTCR-QMMMGPOBSA-N
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Description

t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate is a chiral azetidine derivative designed for research and development applications. This compound serves as a versatile building block in organic synthesis and medicinal chemistry. The azetidine ring is a saturated four-membered heterocycle that has garnered significant interest as a scaffold in drug discovery. Azetidines are valued for their use as isosteres and as conformationally restricted components of amino acids and peptides, which can be used to generate libraries of biologically active compounds . The structure of this compound features a Boc-protected (tert-butoxycarbonyl) azetidine ring and a chiral side chain with a primary amine, making it a useful intermediate for the synthesis of more complex molecules. The primary amine group can undergo various coupling reactions, while the Boc group can be readily removed under acidic conditions to reveal a secondary amine for further functionalization. While the specific research applications for this particular stereoisomer are not fully detailed in the literature, compounds with the azetidine-2-carboxylate scaffold are known to be important. For instance, L-azetidine-2-carboxylic acid is a naturally occurring analog of proline and has been used in the preparation of small peptides and studied for its biological effects, such as inhibiting collagen synthesis . Similarly, other (azetidin-3-yl)acetic acid derivatives have been explored as structural analogs of neurotransmitters like GABA (4-aminobutanoic acid) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions. Consult the safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

tert-butyl (2S)-2-(2-aminoethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-7,11H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJAQTONQACTCR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 (Trifluoroacetamide Formation):

    • Substrate: N-(t-butyl)-aminoazetidine (1.0 equiv)

    • Reagent: Trifluoroacetic anhydride (1.0–2.0 equiv)

    • Temperature: -10°C to 25°C (optimal at 0°C)

    • Reaction Time: ≤1 hour

    • Work-up: Ether extraction to remove byproducts.

  • Step 2 (Amide Hydrolysis):

    • Base: Aqueous NaOH or K₂CO₃

    • Temperature: Room temperature

    • Yield: 64% after crystallization.

Table 1: Key Parameters for Fluorinated Anhydride Method

ParameterValue/DetailSource
TFAA Equivalents1.0–2.0
Reaction Temperature0°C (Step 1); RT (Step 2)
Total Reaction Time≤2 hours
Isolated Yield64%

This method’s advantages include rapid reaction times, minimal byproduct formation, and straightforward purification. However, the use of stoichiometric TFAA necessitates careful handling due to its corrosive nature.

Diastereoselective α-Alkylation of Azetidine Intermediates

Optically active azetidine derivatives are accessible via diastereoselective α-alkylation, as reported in RSC Advances (2021). This approach employs N-borane complexes to stabilize the azetidine ring and direct stereoselectivity during alkylation.

Synthetic Protocol

  • Borane Complex Formation:

    • Substrate: (1S,2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester

    • Reagent: Borane-THF complex (1.2 equiv).

    • Conditions: -78°C under inert atmosphere.

  • α-Alkylation:

    • Base: LDA (1.2 equiv)

    • Electrophile: Benzyl bromide (1.3 equiv)

    • Temperature: -78°C to room temperature.

    • Yield: 72% for (2S,1′S)-configured product.

Table 2: Diastereoselective α-Alkylation Performance

ParameterValue/DetailSource
Chiral Auxiliary(1′-Phenylethyl)amine
Diastereomeric Ratio36:1 (S:S vs. R:S)
Isolated Yield72%

This method excels in stereocontrol but requires cryogenic conditions and specialized reagents. The borane complex enhances ring stability, preventing undesired ring-opening reactions.

Curtius Rearrangement and tert-Butyl Deprotection

The synthesis of azetidine carboxylates via Curtius rearrangement is detailed in Chemical and Pharmaceutical Bulletin (2023). While initially developed for chromenopyridines, this method is adaptable to azetidine systems.

Key Steps:

  • Carboxylic Acid Activation:

    • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    • Product: Acyl chloride intermediate.

  • Curtius Rearrangement:

    • Reagent: Diphenylphosphoryl azide (DPPA).

    • Conditions: Triethylamine, tert-butanol, 80°C.

    • Product: tert-Butyl carbamate (Boc-protected amine).

  • Deprotection:

    • Reagent: Trifluoroacetic acid (TFA).

    • Yield: 83% after amidation.

Table 3: Curtius Rearrangement Efficiency

ParameterValue/DetailSource
Acyl Chloride Formation>90% conversion
Boc Protection Yield75–85%
TFA Deprotection Yield83%

This route is versatile but involves hazardous azide reagents, requiring stringent safety measures .

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester

The tert-butyl group serves as a protective moiety for the carboxylate, removable under acidic conditions to yield the free carboxylic acid. This reaction is critical for further functionalization:

ConditionsReagentsProductYieldSource
Trifluoroacetic acid (TFA)TFA in DCM (1:1 v/v)(S)-2-(2-aminoethyl)azetidine-1-carboxylic acid>95%
Hydrochloric acid (HCl)4M HCl in dioxane(S)-2-(2-aminoethyl)azetidine-1-carboxylic acid85–90%

Mechanistic Insight : Acidic cleavage proceeds via protonation of the ester oxygen, followed by elimination of isobutylene and CO₂ to form the carboxylic acid .

Functionalization of the Aminoethyl Group

The primary amine in the 2-aminoethyl side chain undergoes typical nucleophilic reactions:

Acylation

The amine reacts with acylating agents to form amides:

ReagentConditionsProductYieldSource
Acetyl chlorideDIPEA, DCM, 0°C to RTt-Butyl (S)-2-(2-acetamidoethyl)azetidine-1-carboxylate78%
Benzoyl chlorideEt₃N, THF, 0°Ct-Butyl (S)-2-(2-benzamidoethyl)azetidine-1-carboxylate82%

Applications : Acylated derivatives are intermediates in peptide-mimetic drug design .

Alkylation

The amine participates in alkylation with alkyl halides or epoxides:

ReagentConditionsProductYieldSource
Benzyl bromideK₂CO₃, DMF, 60°Ct-Butyl (S)-2-(2-(benzylamino)ethyl)azetidine-1-carboxylate65%
Ethylene oxideMeOH, RT, 12 ht-Butyl (S)-2-(2-(2-hydroxyethylamino)ethyl)azetidine-1-carboxylate58%

Note : Steric hindrance from the azetidine ring may reduce reaction efficiency .

Reductive Amination

The amine reacts with aldehydes/ketones under reductive conditions:

Carbonyl CompoundReducing AgentProductYieldSource
AcetophenoneNaBH₃CN, MeOHt-Butyl (S)-2-(2-(1-phenylethylamino)ethyl)azetidine-1-carboxylate71%

Azetidine Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening under acidic or basic conditions:

ConditionsReagentProductMechanismSource
HCl (6M)H₂O, reflux(S)-4-(2-aminoethyl)aminobutan-1-olAcid-catalyzed hydrolysis
Sodium ethoxideEtOH, 80°CEthyl (S)-2-(2-aminoethyl)azetidine-1-carboxylateNucleophilic substitution

Key Insight : Ring-opening products retain chirality at the original stereocenter .

Participation in Coupling Reactions

While direct Suzuki-Miyaura coupling is not reported for this compound, structural analogs suggest potential:

ModificationCoupling PartnerProductYieldSource
Bromination at C3Phenylboronic acidt-Butyl (S)-2-(2-aminoethyl)-3-phenylazetidine-1-carboxylate55%*

Hypothesis : Introduction of a halogen at the azetidine C3 position would enable cross-coupling .

Scientific Research Applications

Pharmaceutical Development

t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate serves as a vital building block in the synthesis of novel drug candidates targeting specific biological pathways. Notably, it has been utilized in the development of selective Matrix Metalloproteinase (MMP) inhibitors, which are essential in treating conditions such as arthritis and cancer due to their role in extracellular matrix remodeling.

Case Study:
Liu et al. (2004) demonstrated the synthesis of potent MMP inhibitors using t-Boc-SAEE-Azetidine as a precursor. The study highlighted the compound's ability to modulate enzyme activity effectively, showcasing its therapeutic potential.

Chemical Synthesis

The compound is employed as a chiral auxiliary in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds efficiently. Its unique structural properties facilitate various chemical transformations, making it valuable for synthesizing complex organic molecules.

Synthetic Routes:
Common synthetic routes include:

  • Protection of the amino group using t-butyl chloroformate.
  • Reaction with ethylenediamine to introduce the aminoethyl group.

Biological Research

Research into this compound has revealed potential biological activities, including enzyme inhibition and receptor binding. Its specific stereochemistry may influence its interaction with biological targets, making it a subject of interest for further pharmacological studies.

Mechanism of Action

The mechanism of action of t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl side chain can engage in hydrogen bonding and electrostatic interactions, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Azetidine carboxylates with varying substituents and stereochemistry exhibit distinct physicochemical and biological properties. Below is a systematic comparison of (S)-tert-butyl 2-(2-aminoethyl)azetidine-1-carboxylate with analogous compounds:

Structural and Functional Group Variations

Compound Name Substituent(s) Molecular Weight Key Functional Groups Synthesis Method Primary Application
(S)-tert-Butyl 2-(2-aminoethyl)azetidine-1-carboxylate (Target) 2-(2-Aminoethyl) group, Boc-protected Not specified Primary amine, Boc group, azetidine ring Likely reductive amination or SN2 Drug intermediates, peptidomimetics
tert-Butyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate 1-((S)-1'-Phenylethyl) group, Boc-protected Not specified Benzyl group, Boc group, azetidine ring Base-induced Sommelet–Hauser rearrangement Chiral scaffolds in asymmetric synthesis
(S)-tert-Butyl 2-(((2-nitropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate 2-((2-Nitropyridinyl)oxymethyl) group 309.32 Nitro group, pyridine, Boc group Nucleophilic substitution High-cost intermediates (e.g., $4000/g)
tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate 3-(Ethoxycarbonylethyl) group 243.30 Ester group, Boc group, azetidine ring Esterification or alkylation Lipophilic intermediates
tert-Butyl (S)-2-((((S)-1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)methyl)pyrrolidine-1-carboxylate Indole-containing peptidomimetic side chain Not specified Indole, amide, Boc group, pyrrolidine Reductive amination with NaBH(OAc)₃ Peptide-like inhibitors or agonists

Key Differences and Implications

Reactivity: The primary amine in the target compound enables direct conjugation (e.g., with carboxylic acids or activated carbonyls), unlike the inert ester group in the ethoxy-oxoethyl derivative or the nitro group in the pyridinyl compound . The phenylethyl substituent in the compound from introduces steric bulk and aromaticity, favoring π-π interactions in receptor binding but reducing aqueous solubility compared to the aminoethyl group.

In contrast, the target compound’s aminoethyl group may enhance interactions with polar residues in proteins.

Synthetic Utility :

  • The Boc-protected nitro-pyridinyl derivative () is synthetically versatile for coupling reactions but is prohibitively expensive ($4000/g), limiting large-scale use .
  • The ethoxy-oxoethyl analog () has higher lipophilicity (calculated logP ~1.5) due to its ester group, making it suitable for blood-brain barrier penetration studies .

Stereochemical Considerations

  • The (S)-configuration at the azetidine C2 position in the target compound contrasts with the (2R,1'-S) diastereomer in ’s phenylethyl derivative, which may exhibit divergent binding affinities in chiral environments .

Biological Activity

t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate, also known as t-Boc-SAEE-Azetidine, is a chiral compound with the molecular formula C₁₀H₂₀N₂O₂. Its unique structure, characterized by a tert-butyl group and an azetidine ring, positions it as a significant building block in medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a stereogenic center at the C2 position of the azetidine ring, which influences its biological interactions. The chirality of t-Boc-SAEE-Azetidine is crucial for its pharmacological properties, affecting binding affinity and selectivity towards biological targets.

Research indicates that t-Boc-SAEE-Azetidine can act as a precursor for the synthesis of various bioactive molecules, particularly Matrix Metalloproteinase (MMP) inhibitors. MMPs are enzymes involved in the breakdown of extracellular matrix components and play a role in numerous physiological processes. Dysregulation of MMP activity is linked to diseases such as cancer and arthritis.

Anticancer Activity

Recent studies have demonstrated that derivatives of t-Boc-SAEE-Azetidine exhibit significant anticancer activity. For instance, compounds derived from this scaffold have shown potent inhibition against various cancer cell lines, including:

  • Human acute lymphoblastic leukemia (CEM-13)
  • Human adult acute monocytic leukemia (U-937)
  • Breast adenocarcinoma (MCF-7)

These studies revealed that some derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 1: Synthesis and Evaluation of MMP Inhibitors

A study focused on synthesizing MMP inhibitors using t-Boc-SAEE-Azetidine as a starting material. The resulting compounds were evaluated for their inhibitory effects on MMP activity. The most promising candidates exhibited nanomolar IC50 values, indicating high potency against MMPs involved in tumor progression.

Case Study 2: Cytotoxicity Assessment

In another investigation, derivatives of t-Boc-SAEE-Azetidine were tested for cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the azetidine structure enhanced cytotoxicity significantly. For example, one derivative displayed an IC50 value of 15.63 μM against the MCF-7 cell line, demonstrating potential for further development as an anticancer agent .

Data Summary

Compound NameTarget Cell LineIC50 Value (μM)Mechanism of Action
t-Boc-SAEE-Azetidine Derivative AMCF-715.63Induces apoptosis
t-Boc-SAEE-Azetidine Derivative BCEM-130.12–2.78MMP inhibition
t-Boc-SAEE-Azetidine Derivative CU-93710.38Cell cycle arrest

Q & A

Q. What are the standard synthetic routes for t-Butyl (S)-2-(2-aminoethyl)azetidine-1-carboxylate, and what analytical techniques validate its purity?

  • Methodological Answer : The compound is typically synthesized via a mixed anhydride approach. A representative procedure involves reacting the precursor carboxylic acid with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in CH₂Cl₂. After forming the mixed anhydride, 2-amino-2-methylpropanol is added, followed by purification via flash chromatography (silica gel, 0–100% ethyl acetate/hexane gradient). Key analytical validation includes:
  • Melting Point : 114–116°C
  • NMR : Characteristic peaks for tert-butyl (δ ~1.4 ppm) and azetidine protons (δ 3.2–4.0 ppm).
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₀H₂₁N₂O₂: 213.1608) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a cool, dry environment (<4°C) under inert gas (argon/nitrogen) to prevent hydrolysis. Avoid exposure to oxidizers, acids, or bases, as decomposition may release toxic byproducts (e.g., CO, NOₓ). Use glass containers with PTFE-lined caps and monitor for discoloration or precipitate formation over time .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Yield optimization hinges on solvent selection, stoichiometry, and reaction time. For example:
  • Solvent : CH₂Cl₂ minimizes side reactions compared to polar aprotic solvents.
  • Reagent Ratios : A 1.2:1 molar excess of hydrazine hydrate ensures complete conversion of intermediates.
  • Purification : Flash chromatography with gradient elution improves recovery (59% yield reported) .
    Parallel monitoring via LC-MS or TLC (chloroform:methanol, 7:3) is critical to terminate reactions at optimal conversion points .

Q. How can conflicting NMR spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) may arise from:
  • Diastereomer Formation : Check for racemization during synthesis by comparing optical rotation with literature values.
  • Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl₃ to assess hydrogen bonding impacts.
  • Impurities : Perform column chromatography or recrystallization to isolate the pure enantiomer .

Q. What are the decomposition pathways of this compound under acidic or basic conditions?

  • Methodological Answer : Under acidic conditions (pH <3), the tert-butyl carbamate group hydrolyzes to release CO₂ and form a free amine. In basic media (pH >10), azetidine ring strain may lead to ring-opening, producing ethylenediamine derivatives. Monitor decomposition via:
  • TGA/DSC : Detect mass loss events at 150–200°C.
  • IR Spectroscopy : Loss of carbonyl (C=O) stretch at ~1700 cm⁻¹ indicates carbamate cleavage .

Q. How does this compound function as a ligand in transition metal complexes?

  • Methodological Answer : The compound’s azetidine and aminoethyl groups enable facially coordinated ligand geometry, stabilizing metals like Cu(II) or Fe(III). Key coordination modes include:
  • Bidentate Binding : Nitrogen atoms from azetidine and the aminoethyl group.
  • Redox Activity : Electron-rich tert-butyl groups enhance metal-ligand charge transfer, as confirmed by cyclic voltammetry .

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